Triptonodiol

描述

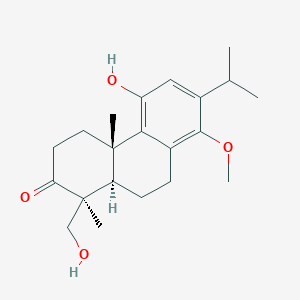

Structure

3D Structure

属性

IUPAC Name |

(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRBHDJWRPUKMD-TYCQWZJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Triptonodiol in Cancer Cells

Abstract

This compound, a diterpenoid compound extracted from the traditional Chinese herb Tripterygium wilfordii, has emerged as a promising anti-tumor agent.[1] Extensive preclinical research demonstrates its potent efficacy against a variety of cancer types, including non-small-cell lung cancer, triple-negative breast cancer, and gallbladder cancer.[2][3][4] Its mechanism of action is multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell migration and invasion. This compound exerts these effects by modulating critical signaling pathways, such as the ErbB, PI3K/AKT, and Wnt/β-catenin pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks it influences.

Core Mechanisms of Anti-Cancer Activity

This compound's efficacy in combating cancer stems from its ability to intervene in several key cellular processes that are fundamental to tumor growth and progression.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. In gallbladder cancer cells, it triggers apoptosis through a mitochondria-dependent mechanism, characterized by a decrease in mitochondrial membrane potential.[4][5] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of PARP.[4][5] The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further tipping the cellular balance towards programmed cell death.[4] Similarly, in ovarian cancer cells, triptonide (a related compound) activates the p38/p53 pathway to induce apoptosis.[6]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In gallbladder cancer cells, treatment with triptolide, a closely related compound, leads to arrest in the S phase of the cell cycle.[4][5] It has also been shown to induce G2/M arrest in other cancer types.[7] This cell cycle blockade prevents cancer cells from replicating, thereby inhibiting tumor growth. In cervical cancer, triptonide has been shown to induce G1-S cell cycle arrest.[8]

Inhibition of Migration, Invasion, and Metastasis

A critical aspect of this compound's anti-cancer activity is its ability to suppress metastasis. In non-small-cell lung cancer (NSCLC), this compound inhibits cell migration and invasion even at low, non-toxic concentrations.[1][9] This is achieved by inhibiting cytoskeletal remodeling, which is evident from the reduced aggregation of actin and altered pseudopod morphology.[1][9] In highly aggressive triple-negative breast cancer (TNBC), triptonide has been shown to strongly inhibit metastasis by triggering the degradation of key epithelial-mesenchymal transition (EMT) proteins like Twist1 and reducing the expression of Notch1.[3] This, in turn, diminishes the expression of pro-metastatic and angiogenic genes.[3]

Induction of Autophagy

This compound also modulates autophagy, a cellular recycling process that can either promote cell survival or cell death depending on the context. In NSCLC cells, this compound treatment leads to an increase in complete autophagic flux.[1][9] This induction of autophagy is another mechanism through which this compound exerts its anti-tumor effects.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound and its related compounds, triptolide and triptonide.

Table 1: IC50 Values of Triptonide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation |

|---|---|---|---|

| A2780 | Ovarian Cancer | 3.803 nM | [6] |

| Various Cervical Cancer Cells | Cervical Cancer | < 50 nM |[8] |

Table 2: Effects of Triptolide on Apoptosis-Related Protein Expression in Gallbladder Cancer Cells

| Protein | Effect of Triptolide Treatment | Citation |

|---|---|---|

| Bax | Upregulation | [4] |

| Bcl-2 | Downregulation | [4] |

| Cleaved Caspase-3 | Upregulation | [4] |

| Cleaved Caspase-9 | Upregulation | [4] |

| Cleaved PARP | Upregulation |[4] |

Table 3: Effect of Triptolide on Cell Cycle Distribution in Gallbladder Cancer Cells (GBC-SD)

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Citation |

|---|---|---|---|---|

| Control | 58.3 ± 2.5 | 29.1 ± 1.8 | 12.6 ± 1.1 | [4] |

| 20 nM Triptolide | 45.2 ± 2.1 | 43.5 ± 2.3 | 11.3 ± 0.9 | [4] |

| 40 nM Triptolide | 33.7 ± 1.9 | 55.8 ± 2.7 | 10.5 ± 0.8 |[4] |

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are orchestrated through its interaction with multiple intracellular signaling pathways.

ErbB and PI3K/AKT Signaling Pathways

Network pharmacology studies have identified the ErbB signaling pathway as a major target of this compound in non-small-cell lung cancer.[10] this compound may act by directly targeting downstream effectors such as Protein Kinase C (PKC), p21-activated kinase (PAK), and Glycogen Synthase Kinase 3 Beta (GSK3B).[2][10] Western blot analyses have confirmed that this compound significantly downregulates the protein levels of GSK3B in H1299 and A549 lung cancer cells.[11][12] As GSK3B is a key component downstream of both the ErbB and PI3K/AKT pathways, its inhibition disrupts signals that promote tumor cell proliferation and survival.[10][11]

Caption: this compound inhibits the ErbB and PI3K/AKT signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently hyperactivated in cancer. Triptolide, a related compound, has been shown to induce apoptosis in breast cancer cells by inhibiting this pathway.[13] Treatment with triptolide significantly decreases the expression levels of β-catenin, a key transcriptional co-activator in this pathway.[13] The degradation of β-catenin prevents its translocation to the nucleus, thereby inhibiting the transcription of target genes that drive cell proliferation.

Caption: this compound promotes the degradation of β-catenin, inhibiting Wnt signaling.

circUCK2/miR-638/SIRT1 Axis

Recent studies have uncovered a novel regulatory axis involving circular RNAs (circRNAs) and microRNAs (miRNAs) in this compound's mechanism of action. This compound has been found to inhibit cancer progression by targeting the circUCK2/miR-638/SIRT1 axis. In this pathway, circUCK2 normally acts as a sponge for miR-638, preventing it from inhibiting its target, SIRT1. SIRT1 is an NAD+-dependent deacetylase that can have both oncogenic and tumor-suppressive roles.[14] By downregulating circUCK2, this compound effectively liberates miR-638, which can then suppress SIRT1 expression, leading to an anti-tumor effect.

Caption: this compound inhibits cancer progression via the circUCK2/miR-638/SIRT1 axis.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (or DMSO as a vehicle control) and incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound for a specified time (e.g., 48 hours).

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (PI Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment & Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and then incubated with a solution containing RNase A and Propidium Iodide (PI). PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are calculated based on the fluorescence intensity.[4]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., GSK3B, β-catenin, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.[11][12]

Cell Migration and Invasion Assays (Transwell Assay)

This assay assesses the migratory and invasive potential of cancer cells.

-

Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8-μm pore size) is coated with Matrigel. For migration assays, the chamber is uncoated.

-

Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in serum-free medium. The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plates are incubated for a set period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.

-

Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed with methanol and stained with crystal violet.

-

Quantification: The number of migrated/invaded cells is counted in several random fields under a microscope.

Conclusion and Future Directions

This compound is a potent natural compound with significant anti-cancer properties, acting through a complex and interconnected network of mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, inhibit metastasis, and modulate key oncogenic signaling pathways underscores its potential as a therapeutic candidate. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers. Future research should focus on clinical trials to validate these preclinical findings, explore combination therapies to enhance efficacy and overcome potential resistance, and develop targeted delivery systems to improve its therapeutic index and minimize toxicity.

References

- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptonide effectively inhibits triple-negative breast cancer metastasis through concurrent degradation of Twist1 and Notch1 oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Triptolide induces s phase arrest and apoptosis in gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trending Topics of SIRT1 in Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

Triptonodiol's role in inhibiting cell proliferation

An In-depth Technical Guide on the Role of Triptonodiol and Related Compounds in Inhibiting Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diterpenoid compound extracted from the traditional Chinese medicinal plant, Tripterygium wilfordii Hook. F.[1][2]. It belongs to a class of potent bioactive molecules, including the closely related and more extensively studied triptolide and triptonide, which have garnered significant interest for their profound anti-inflammatory, immunosuppressive, and anti-cancer properties[1][3][4]. This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound and its analogues inhibit cell proliferation, a hallmark of cancer. The focus is on the signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Mechanisms of Action in Cell Proliferation Inhibition

This compound and its related compounds exert their anti-proliferative effects through a multi-pronged approach, targeting several key cellular processes and signaling cascades critical for cancer cell survival and growth. These mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, modulation of critical signaling pathways, and induction of autophagy.

Induction of Apoptosis

A primary mechanism by which these compounds inhibit cell proliferation is by triggering apoptosis. Triptolide has been shown to induce apoptosis by activating caspases, which are the executive enzymes of this process[3]. This activation can be initiated through various upstream signals, including:

-

Endoplasmic Reticulum (ER) Stress: Triptonide treatment in osteosarcoma cells leads to increased expression of ER stress markers such as PERK, GRP78, and CHOP, culminating in apoptosis[5].

-

Activation of p38/p53 Pathway: In ovarian cancer cells, triptonide activates the p38 MAPK/p53 signaling pathway to induce apoptosis[6].

-

Inhibition of Pro-Survival Pathways: By suppressing pathways like NF-κB and PI3K/Akt, which normally promote cell survival, these compounds shift the cellular balance towards apoptosis[7][8].

Cell Cycle Arrest

This compound and its analogues can halt the cell division cycle at various checkpoints, preventing cancer cells from replicating.

-

G1/S Arrest: Triptonide has been observed to induce cell cycle arrest at the G1-S transition phase in cervical cancer cells, an effect associated with the significant downregulation of cyclin D1[9].

-

S Phase Arrest: In neuroblastoma and ovarian cancer cells, treatment with triptolide or triptonide leads to an accumulation of cells in the S phase[4][6].

-

G2/M Arrest: Selective activation of the p38 signaling pathway by triptonide has been shown to result in G2/M phase arrest in pancreatic cancer cells[10].

Modulation of Key Signaling Pathways

These compounds interfere with multiple signaling pathways that are often dysregulated in cancer, thereby inhibiting proliferation, survival, and metastasis.

The MAPK family, including ERK, JNK, and p38, plays a dual role in cancer. This compound and its analogues selectively modulate these pathways. Triptonide has been shown to activate the tumor-suppressive p38 MAPK pathway while inhibiting the pro-tumorigenic ERK and JNK pathways[5][10][11]. In nasopharyngeal carcinoma, triptonide-induced apoptosis is mediated by increased ROS and subsequent activation of MAPK14 (p38)[12].

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer[13]. Triptonide has been demonstrated to inhibit this pathway in cervical and hepatocellular carcinoma cells by downregulating receptor tyrosine kinases (RTKs) like EGFR, which are upstream activators of the cascade[8][9]. This leads to reduced phosphorylation (inactivation) of Akt and mTOR, ultimately suppressing cell growth[8][9][14].

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical mediator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers[15][16]. Triptolide has been found to enhance tumor cell death by inhibiting TNF-α-induced NF-κB signaling[7]. This prevents the translocation of the NF-κB complex to the nucleus, thereby blocking the transcription of pro-survival genes[17].

References

- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective activation of tumor-suppressive MAPKP signaling pathway by triptonide effectively inhibits pancreatic cancer cell tumorigenicity and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triptonide Mediates Apoptosis and Autophagy via ROS/p38 MAPK Activation and mTOR/NF-κB Inhibition in Nasopharyngeal Carcinoma: Insights from Network Pharmacology, Molecular Docking, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

biological targets of Triptonodiol in non-small-cell lung cancer

An In-depth Technical Guide to the Biological Targets of Triptonodiol in Non-Small-Cell Lung Cancer

Introduction

Non-small-cell lung cancer (NSCLC) represents approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[1][2] The limitations of current chemotherapies, including significant side effects and the development of multidrug resistance, necessitate the exploration of novel therapeutic agents.[1][3] Natural compounds, with their structural diversity and biological activity, are a promising source for new drug development.[1] this compound, a diterpenoid compound extracted from the traditional Chinese herb Tripterygium wilfordii, has emerged as a promising anti-tumor candidate, demonstrating inhibitory effects on NSCLC.[1][2][4] This technical guide provides a comprehensive overview of the known biological targets and mechanisms of action of this compound in NSCLC, intended for researchers, scientists, and drug development professionals.

Core Biological Targets and Signaling Pathways

Network pharmacology and subsequent experimental validation have identified several key proteins and signaling pathways that are modulated by this compound in its anti-NSCLC activity. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through interference with critical signaling cascades.

PI3K/AKT/GSK3B Signaling Pathway

A central mechanism of this compound is its interference with the PI3K/AKT/GSK signaling pathway, which is crucial for tumor cell proliferation and survival.[4] this compound has been shown to act as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3B), a key downstream effector of this pathway.[4][5][6] By downregulating the protein levels of GSK3B, this compound disrupts the signaling cascade that promotes tumor cell growth.[1][4] Molecular docking studies have confirmed a good binding affinity between this compound and GSK3B.[4][5] Key identified targets in this pathway include AKT1, PIK3CA, and MTOR.[4]

ErbB Signaling Pathway

KEGG pathway enrichment analysis has identified the Erythroblastic Oncogene B (ErbB) signaling pathway as another core target of this compound.[1][6] The ErbB family of receptor tyrosine kinases plays a significant role in cell proliferation and differentiation, and its dysregulation is common in NSCLC.[4] this compound is thought to exert its anti-tumor effects by targeting downstream effectors of this pathway, including Protein Kinase C (PKC), p21-activated kinase (PAK), and GSK3B.[1][6]

Apoptosis and Cell Cycle Regulation

This compound and its related compound, Triptolide, induce apoptosis and cell cycle arrest in NSCLC cells through multiple mechanisms.

-

MAPK and PI3K/Akt Pathways: In drug-resistant A549/Taxol cells, Triptolide was found to induce apoptosis and S-phase cell cycle arrest by modulating the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[3] This involved the upregulation of p-ERK and p-GSK-3β and the downregulation of p-JNK and p-Akt.[3]

-

CaMKKβ-AMPK Pathway: Triptolide can activate the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMP-activated protein kinase (AMPK) signaling pathway.[7][8] This activation increases the phosphorylation of AMPK and reduces AKT phosphorylation, ultimately leading to apoptosis.[7][8]

-

miR204-5p/Caveolin-1/Akt Pathway: Triptolide upregulates miR-204-5p, which in turn decreases the expression of Caveolin-1 (CAV-1).[9][10] This downregulation of CAV-1 leads to the activation of the Akt/Bcl-2-mediated mitochondrial apoptosis pathway.[9][10]

Inhibition of Migration, Invasion, and Cytoskeletal Remodeling

This compound has been shown to inhibit the migration and invasion of NSCLC cells at non-cytotoxic concentrations.[2][11] This effect is associated with the inhibition of cytoskeletal remodeling, evidenced by reduced actin aggregation and altered pseudopod morphology.[2][11] Furthermore, this compound treatment leads to an increase in complete autophagic flux in NSCLC cells, which may contribute to the reduction of their aggressive phenotype.[2][11]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and the related compound Triptolide on NSCLC cell lines.

Table 1: Anti-proliferative and Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 Value | Citation |

|---|---|---|---|---|

| Triptolide | A549/Taxol | MTT | 46.47 ± 0.31 nM | [3] |

| this compound | NSCLC | CCK-8 | Almost non-cytotoxic up to 80 µM |[11] |

Table 2: Effects on Cell Migration and Protein Expression

| Compound | Cell Line(s) | Effect | Concentration(s) | Citation |

|---|---|---|---|---|

| This compound | H1299, A549 | Significant downregulation of GSK3B protein | Not specified | [1][4][6] |

| This compound | NSCLC | Dose-dependent inhibition of migration | 20 µM, 40 µM, 80 µM | [11] |

| this compound | NSCLC | Significant increase in LC3-II protein expression | 20 µM, 40 µM, 80 µM |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.

Experimental Workflow for Target Identification and Validation

A common workflow involves computational prediction followed by in vitro validation.

Cell Viability Assays (MTT / CCK-8)

-

Principle: These are colorimetric assays to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product.

-

Protocol:

-

Seed NSCLC cells (e.g., A549, H1299) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

Add the MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.[3][11]

-

Western Blot Analysis

-

Principle: This technique is used to detect specific protein molecules from a complex mixture of proteins extracted from cells. It allows for the quantification of changes in protein expression levels.

-

Protocol:

-

Treat NSCLC cells with this compound and lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the protein samples by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., GSK3B, p-Akt, LC3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).[1][11]

-

Cell Migration and Invasion Assays

-

Wound-Healing Assay (Migration):

-

Grow NSCLC cells to a confluent monolayer in a 6-well plate.

-

Create a "wound" or scratch in the monolayer with a sterile pipette tip.

-

Wash to remove detached cells and add fresh media with or without this compound.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Measure the width of the wound to quantify the rate of cell migration into the empty space.[11]

-

-

Transwell Assay (Invasion):

-

Use a Transwell insert with a porous membrane (e.g., 8 µm pores) coated with Matrigel (a basement membrane matrix).

-

Place the insert into a well containing media with a chemoattractant (e.g., FBS).

-

Seed NSCLC cells in serum-free media containing this compound into the upper chamber.

-

Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the membrane.

-

Remove non-invading cells from the top of the membrane.

-

Fix, stain (e.g., with crystal violet), and count the cells that have invaded the lower surface of the membrane.[12]

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Principle: Flow cytometry measures the physical and chemical characteristics of cells as they pass one by one through a laser beam. It can be used to analyze the cell cycle distribution and quantify apoptotic cells.

-

Protocol (Cell Cycle):

-

Treat cells with this compound, then harvest and fix them in cold 70% ethanol.

-

Wash the cells and treat with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

-

Analyze the cells on a flow cytometer. The DNA content (fluorescence intensity) corresponds to the phase of the cell cycle (G0/G1, S, G2/M).[3]

-

-

Protocol (Apoptosis):

-

Harvest treated cells and resuspend them in a binding buffer.

-

Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like PI (which enters late apoptotic/necrotic cells).

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Conclusion

This compound demonstrates significant anti-tumor potential in non-small-cell lung cancer by engaging a multi-targeted approach. Its primary mechanisms involve the inhibition of key oncogenic signaling pathways, notably the PI3K/AKT/GSK3B and ErbB pathways, leading to decreased proliferation and survival. Furthermore, this compound and related compounds effectively induce apoptosis and cell cycle arrest while concurrently inhibiting the metastatic potential of NSCLC cells by disrupting cytoskeletal remodeling and modulating autophagy. The identification of GSK3B as a direct target provides a strong foundation for its development as a potential GSK inhibitor.[6][11] Future in-depth animal studies and clinical trials are warranted to further elucidate its efficacy and safety profile, paving the way for its potential application in NSCLC therapy.[4]

References

- 1. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptolide exerts pro-apoptotic and cell cycle arrest activity on drug-resistant human lung cancer A549/Taxol cells via modulation of MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triptolide induces apoptosis through the calcium/calmodulin‑dependent protein kinase kinaseβ/AMP‑activated protein kinase signaling pathway in non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triptolide-induced apoptosis in non-small cell lung cancer via a novel miR204-5p/Caveolin-1/Akt-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Triptonodiol's Impact on the ErbB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of triptonodiol's effects on the ErbB signaling pathway. This compound, a diterpenoid extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated promising anti-tumor activities.[1][2] Emerging evidence, primarily from network pharmacology and in vitro studies, suggests that its mechanism of action may involve the modulation of the ErbB signaling cascade, a critical pathway in cancer development and progression.

Introduction to the ErbB Signaling Pathway

The ErbB family of receptor tyrosine kinases (RTKs) consists of four members: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4][5][6] These receptors play a crucial role in regulating cell proliferation, survival, differentiation, and migration.[7][8] Ligand binding to the extracellular domain of EGFR, HER3, and HER4 induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain.[6] Although HER2 has no known ligand, it is the preferred dimerization partner for other ErbB receptors.[6] Activation of ErbB receptors triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in various cancers.[6]

This compound's Interaction with the ErbB Signaling Pathway

Current research indicates that this compound's influence on the ErbB pathway is likely indirect, targeting key downstream signaling nodes rather than the receptors themselves. Network pharmacology studies have identified the ErbB signaling pathway as a significant target of this compound in non-small-cell lung cancer (NSCLC).[3][4][9]

A network pharmacology-based investigation predicted that this compound may regulate the ErbB signaling pathway by targeting downstream proteins such as Protein Kinase C (PKC), p21-activated kinase (PAK), and Glycogen Synthase Kinase 3 Beta (GSK3B).[3][4][9] This suggests an indirect modulatory role on the pathway's output.

The following diagram illustrates the proposed mechanism of this compound's action on the ErbB signaling pathway based on current computational and in vitro evidence.

Quantitative Data

While direct IC50 values of this compound on ErbB receptor kinases are not yet available in the public domain, studies have quantified its effects on cancer cell lines and its binding affinity to downstream targets.

Table 1: In Vitro Effects of this compound on NSCLC Cell Lines

| Cell Line | Assay | Concentration(s) | Observed Effect | Reference |

| H1299 | Western Blot | Indicated concentrations | Significant downregulation of GSK3B protein levels after 24h treatment. | [4][9] |

| A549 | Western Blot | Indicated concentrations | Significant downregulation of GSK3B protein levels after 24h treatment. | [4][9] |

| A549 | Wound-healing assay | 20 µM, 40 µM, 80 µM | Dose-dependent reduction in cell migration. | [10] |

| H1299 | Wound-healing assay | 20 µM, 40 µM, 80 µM | Dose-dependent reduction in cell migration. | [10] |

| A549 | Transwell assay | Indicated concentrations | Significant reduction in cell invasion. | [10] |

| H1299 | Transwell assay | Indicated concentrations | Significant reduction in cell invasion. | [10] |

Table 2: Molecular Docking of this compound

| Target Protein | Binding Energy (kcal/mol) | Interpretation | Reference |

| GSK3B | -6.35 | Good binding activity | [4] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Cell Culture

NSCLC cell lines (H1299 and A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis

The experimental workflow for Western Blot analysis is depicted below.

References

- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling of ERBB receptors and downstream pathways reveals selectivity and hidden properties of ERBB4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERBB receptors: From oncogene discovery to basic science to mechanism-based cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Products as Chemopreventive Agents by Potential Inhibition of the Kinase Domain in ErbB Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Triptonodiol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptonodiol, a naturally occurring diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant attention within the scientific community for its potent anti-inflammatory and anti-cancer properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays used to evaluate its efficacy are presented, along with a visualization of its known signaling pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Chemical Identity and Physicochemical Properties

This compound is classified as an aromatic abietane diterpenoid. Its core structure is characterized by a multi-ring system, making it a complex natural product.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1S,4aR,5S,8aR,9S,12aR)-1,5,9-trimethyl-11-oxo-1,2,3,4,4a,5,8,8a,9,10-decahydrophenanthro[1,2-c]furan-5-ol | N/A |

| CAS Number | 117456-87-8 | [1] |

| Molecular Formula | C₂₁H₃₀O₄ | [1] |

| Molecular Weight | 346.46 g/mol | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO and other organic solvents. | N/A |

| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. | N/A |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. While specific raw spectral data is not consistently published, the following are the key analytical methods used for its characterization.

Table 2: Spectroscopic Data for this compound

| Technique | Description |

| ¹H-NMR & ¹³C-NMR | Used to determine the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom. |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups within the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. |

Biological Activities and Mechanism of Action

This compound has demonstrated significant potential in two primary therapeutic areas: cancer and inflammation.

Anti-Cancer Activity

Research has primarily focused on the effects of this compound on non-small-cell lung cancer (NSCLC). It has been shown to inhibit the migration and invasion of NSCLC cells at concentrations that are not cytotoxic.[2][3]

The anti-cancer effects of this compound are largely attributed to its modulation of key signaling pathways. A primary target is the PI3K/AKT/GSK signaling pathway . This compound has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3B) , a key protein in this pathway that is involved in cell proliferation and survival.[4] By downregulating the protein abundance of GSK3B, this compound can impede cancer cell growth and metastasis.[4]

Additionally, this compound has been observed to affect the ErbB signaling pathway , which is also crucial in cell proliferation and cancer progression.[4] Another identified mechanism is the induction of autophagy , a cellular process of degradation and recycling of cellular components, which can be modulated to influence cancer cell survival.[2][3] Furthermore, this compound inhibits the remodeling of the actin cytoskeleton, which is essential for cell motility and invasion.[2][3]

Anti-Inflammatory Activity

This compound also possesses anti-inflammatory properties, a characteristic shared by many compounds from Tripterygium wilfordii. While the specific mechanisms for this compound are still under investigation, the anti-inflammatory effects of related terpenoids often involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assessment (CCK-8 Assay)

This assay is used to determine the cytotoxicity of this compound.

-

Cell Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere and recover their morphology.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-80 µM) for 24 hours.[2]

-

Reagent Addition: Remove the drug-containing medium and add 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Cell Migration Assessment (Wound Healing Assay)

This assay evaluates the effect of this compound on the collective migration of a cell monolayer.

-

Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (e.g., 20, 40, 80 µM).[2]

-

Imaging: Capture images of the scratch at 0 hours and after a set time period (e.g., 24 hours).

-

Analysis: Measure the area of the scratch at each time point to quantify the rate of wound closure.

Cell Invasion Assessment (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed 2 x 10⁴ cells in serum-free medium into the upper chamber.[2]

-

Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) and various concentrations of this compound to the lower chamber.

-

Incubation: Incubate for 24 hours to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Protein Expression Analysis (Western Blot)

This technique is used to detect the levels of specific proteins, such as GSK3B.

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GSK3B), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a promising natural product with well-documented anti-cancer and potential anti-inflammatory activities. Its ability to modulate key signaling pathways, particularly the PI3K/AKT/GSK pathway in cancer, makes it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this complex and potent molecule. Further research is warranted to determine its full range of biological targets and to establish its safety and efficacy in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Triptonodiol: A Preliminary Investigation of its Anti-Inflammatory Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triptonodiol, an abietane-type diterpenoid isolated from the traditional Chinese medicinal herb Tripterygium wilfordii, is emerging as a compound of significant interest for its therapeutic potential. Extracts from Tripterygium wilfordii have a long history of use in treating inflammatory and autoimmune conditions.[1][2][3] Modern research has identified specific components, including triptolide and the related this compound, as responsible for these potent biological activities.[4][5] This document provides a preliminary technical overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, supported by in vitro and in vivo evidence. It details relevant experimental protocols and visualizes key cellular pathways to guide further research and development.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory activity of diterpenoids from Tripterygium wilfordii is primarily attributed to their ability to suppress critical pro-inflammatory signaling cascades. Evidence points to the modulation of the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt pathways as central to their mechanism. Triptolide, a closely related and extensively studied compound from the same plant, is a well-documented inhibitor of NF-κB activation.[2][5] this compound is hypothesized to operate through similar mechanisms, interfering with the transcription of numerous genes involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. When activated by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the inhibitor protein IκBα is phosphorylated and subsequently degraded. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] this compound is believed to interrupt this cascade, preventing the transcription of these key inflammatory mediators.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation and also plays a role in regulating inflammation. In some contexts, the PI3K/Akt pathway can promote inflammation by positively regulating the NF-κB pathway. Cross-talk between these pathways means that inhibiting PI3K/Akt can lead to a downstream reduction in NF-κB activity. Network pharmacology studies have suggested that this compound may act on targets within this pathway, representing another potential avenue for its anti-inflammatory effects.

Quantitative Data on Anti-Inflammatory Effects

While specific IC50 values for this compound against inflammatory markers are not yet widely published, research on related compounds from Tripterygium wilfordii provides a strong indication of its potential efficacy. The following table summarizes known effects of these compounds on key inflammatory mediators.

| Compound | Target Cell/Model | Inflammatory Mediator | Effect | Reference |

| Triptolide | Human Colon Cancer Cells | COX-2 & iNOS | Down-regulated mRNA and protein expression | N/A |

| Triptolide | Human Colon Cancer Cells | PGE2 & NO | Inhibited production | N/A |

| Triptolide | T-cells | Interleukin-2 (IL-2) | Inhibited transcription | [1][5] |

| Celastrol | Human Monocytes | TNF-α & IL-1β | Decreased production (IC50: 30-100 nM) | [7] |

| This compound | NSCLC Cells | Cell Migration | Dose-dependent inhibition (at 20, 40, 80 µM) | [3] |

Experimental Protocols

The following protocols describe standard methodologies used to assess the anti-inflammatory effects of compounds like this compound.

In Vitro: Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages

This assay is a primary screening tool for anti-inflammatory activity. It measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator produced by the enzyme iNOS in macrophages upon stimulation with bacterial lipopolysaccharide (LPS).

Cell Line: RAW 264.7 (murine macrophage-like cells)

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[8][9]

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM).

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells. A cell viability assay (e.g., MTS or MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.[10][11]

In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in a living system. Injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).

Animal Model: Male Wistar rats or Swiss albino mice (180-220g)

Materials:

-

This compound

-

Carrageenan (Lambda, Type IV)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control: Indomethacin (5-10 mg/kg)

-

Parenteral administration equipment (e.g., oral gavage needles, intraperitoneal syringes)

-

Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (receives vehicle + carrageenan)

-

Group 2: Positive Control (receives Indomethacin + carrageenan)

-

Group 3-5: Test Groups (receive varying doses of this compound + carrageenan)

-

-

Drug Administration: Administer this compound, Indomethacin, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.

-

Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume/thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak inflammation usually occurs around 3-5 hours.[6][12]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

-

Conclusion and Future Directions

Preliminary investigations, supported by extensive data on the related compound triptolide, strongly suggest that this compound possesses significant anti-inflammatory properties. Its likely mechanism of action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation, leading to reduced expression of pro-inflammatory cytokines and enzymes. For drug development professionals, this compound represents a promising natural product lead that warrants further investigation. Future research should focus on generating specific quantitative data, such as IC50 values for this compound against a panel of inflammatory mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS), and elucidating the precise molecular targets within the NF-κB and other related signaling pathways. Advanced in vivo studies in chronic inflammation models are necessary to fully characterize its therapeutic potential and safety profile.

References

- 1. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 3. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of LPS-stimulated NO production in mouse macrophage-like cells by tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of Survival Pathways MAPK and NF-kB Triggers Apoptosis in Pancreatic Ductal Adenocarcinoma Cells via Suppression of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptonodiol's Interaction with Protein Kinases GSK3B, PKC, and PAK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptonodiol, a diterpenoid isolated from Tripterygium wilfordii, has demonstrated potential as an anti-cancer agent. Emerging research, primarily from network pharmacology and molecular docking studies, suggests that its mechanism of action may involve the modulation of key protein kinases, including Glycogen Synthase Kinase 3 Beta (GSK3B), Protein Kinase C (PKC), and p21-activated kinase (PAK). This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with these kinases, focusing on available quantitative data, detailed experimental methodologies, and the pertinent signaling pathways. The information is intended to support further research and drug development efforts centered on this promising natural compound.

Quantitative Analysis of this compound-Kinase Interactions

Quantitative data on the direct inhibition of GSK3B, PKC, and PAK by this compound is currently limited in publicly available literature. The primary evidence for interaction comes from computational modeling and in vitro cellular assays.

A key study by Jin et al. (2023) utilized molecular docking to predict the binding affinity of this compound to GSK3B.[1][2][3] This analysis yielded a significant binding energy, suggesting a favorable interaction. However, experimental validation of inhibitory activity through assays determining IC50 or Ki values is not yet published for this compound with respect to GSK3B, PKC, or PAK.

Table 1: Summary of Quantitative Interaction Data for this compound with Target Kinases

| Compound | Target Kinase | Parameter | Value | Method | Reference |

| This compound | GSK3B | Free Binding Energy | -6.35 kcal/mol | Molecular Docking | [1] |

| This compound | PKC | - | Data Not Available | - | - |

| This compound | PAK | - | Data Not Available | - | - |

Note: The free binding energy value indicates a computationally predicted strong binding activity. Experimental validation is required to confirm direct inhibition and determine potency.

Experimental Protocols

The following sections detail the generalized experimental protocols relevant to the study of this compound's interaction with protein kinases. It is important to note that these are representative methodologies, and specific parameters may require optimization for experiments with this compound.

Western Blot Analysis for Protein Expression

Western blotting is a crucial technique to assess the effect of this compound on the expression levels of target kinases within a cellular context. The study by Jin et al. (2023) demonstrated that this compound treatment led to a significant downregulation of GSK3B protein abundance in non-small-cell lung cancer (NSCLC) cells.[1][2][3]

Objective: To determine the effect of this compound on the total protein levels of GSK3B, PKC, and PAK in a selected cell line.

Materials:

-

This compound

-

Cell line of interest (e.g., A549, H1299 NSCLC cells)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for GSK3B, PKC, PAK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-GSK3B) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities relative to the loading control.

-

Workflow for Western Blot Analysis

In Vitro Kinase Assay

An in vitro kinase assay is essential to determine if this compound directly inhibits the enzymatic activity of GSK3B, PKC, and PAK.

Objective: To measure the inhibitory effect of this compound on the kinase activity of purified GSK3B, PKC, and PAK.

Materials:

-

Recombinant active GSK3B, PKC, and PAK enzymes

-

Specific peptide substrates for each kinase

-

ATP (and [γ-³²P]ATP for radioactive assays)

-

Kinase reaction buffer

-

This compound

-

Positive control inhibitor

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or ADP-Glo™ Kinase Assay for luminescence-based detection)

Protocol (Luminescence-based, e.g., ADP-Glo™):

-

Reaction Setup:

-

In a multi-well plate, add the kinase reaction buffer.

-

Add the specific peptide substrate.

-

Add varying concentrations of this compound (and controls).

-

Add the recombinant kinase to initiate the reaction.

-

-

Kinase Reaction:

-

Add ATP to start the phosphorylation reaction.

-

Incubate at the optimal temperature (e.g., 30°C) for a defined period.

-

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Incubate to allow for complete ATP depletion.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP.

-

-

Signal Measurement:

-

Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

-

Workflow for In Vitro Kinase Assay

Molecular Docking

Molecular docking predicts the binding mode and affinity of a ligand (this compound) to the active site of a protein (kinase).

Objective: To computationally model the interaction between this compound and the ATP-binding pocket of GSK3B, PKC, and PAK.

Software:

-

Molecular graphics software (e.g., PyMOL, Chimera)

-

Docking software (e.g., AutoDock Vina)

-

Protein and ligand preparation tools (e.g., AutoDockTools)

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Obtain the 3D structure of this compound and prepare it by assigning charges and defining rotatable bonds.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking, typically centered on the known ATP-binding site of the kinase.

-

-

Docking Simulation:

-

Run the docking algorithm to predict the binding poses of this compound within the defined grid box.

-

The software will generate multiple binding conformations and score them based on predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and the calculated binding energies.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the kinase active site.

-

Workflow for Molecular Docking

Signaling Pathway Interactions

Network pharmacology studies have implicated this compound in the modulation of key cancer-related signaling pathways, including the ErbB and PI3K/AKT pathways, where GSK3B, PKC, and PAK are known to play significant roles.[1][4]

ErbB Signaling Pathway

The ErbB family of receptor tyrosine kinases is crucial for cell proliferation and survival. This compound is predicted to target components of this pathway.[1][4]

Logical Relationship of this compound's Predicted Effect on the ErbB Pathway

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. GSK3B is a key downstream effector of AKT. This compound's downregulation of GSK3B suggests an interaction with this pathway.

Logical Relationship of this compound's Predicted Effect on the PI3K/AKT Pathway

Conclusion and Future Directions

The available evidence, primarily from computational studies and initial in vitro experiments, positions this compound as a compound of interest for its potential to modulate the activity of GSK3B, PKC, and PAK. The downregulation of GSK3B protein expression by this compound provides a compelling basis for further investigation. However, to advance the development of this compound as a therapeutic agent, several key knowledge gaps must be addressed:

-

Quantitative Inhibitory Activity: Rigorous in vitro kinase assays are required to determine the IC50 and/or Ki values of this compound against GSK3B, PKC, and PAK. This will establish whether this compound is a direct inhibitor and quantify its potency.

-

Mechanism of Action: Further studies are needed to elucidate the precise mechanism by which this compound downregulates GSK3B expression. This could involve effects on transcription, translation, or protein stability.

-

Pathway Validation: The predicted effects of this compound on the ErbB and PI3K/AKT signaling pathways need to be experimentally validated. This can be achieved through a combination of western blotting for key pathway phosphoproteins, reporter assays, and other molecular biology techniques.

-

Selectivity Profiling: A comprehensive kinase panel screening should be conducted to assess the selectivity of this compound against a broad range of protein kinases.

Addressing these research questions will provide a more complete picture of this compound's mechanism of action and its potential as a targeted anti-cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Triptonodiol's Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptonodiol, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic effects across a range of cancer cell lines, this compound's multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the foundational research on this compound's cytotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further investigation and drug development efforts.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a compound's potency. While extensive quantitative data for this compound is still emerging, the following table summarizes available IC50 values and provides context from the closely related and more extensively studied compound, triptolide.

| Cell Line | Cancer Type | Compound | IC50 | Incubation Time | Citation |

| A2780 | Ovarian Cancer | Triptonide | 3.803 nM | Not Specified | [1] |

| A549 | Non-Small Cell Lung Cancer | This compound | Almost non-cytotoxic up to 80 μM | 24 h | [2] |

| SW1990 | Pancreatic Cancer | Triptolide | 40 ng/mL | 24 h | [3] |

| A375 | Melanoma | Triptolide | 10 nM, 20 nM, 30 nM | 48 h | [4] |

| HeLa | Cervical Cancer | Triptonide | 20-50 nM | 72 h | |

| C33a | Cervical Cancer | Triptonide | 20-50 nM | 72 h |

Core Cytotoxic Mechanisms of this compound

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

A hallmark of this compound-induced cytotoxicity is the initiation of apoptosis. Studies on the related compound triptolide have shown a dose-dependent increase in the percentage of apoptotic cells. For instance, in A375 melanoma cells, treatment with 10 nM, 20 nM, and 30 nM of triptolide for 48 hours resulted in early apoptotic rates of 19.5%, 36.6%, and 58.7%, respectively[4]. This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle, a key process in cancer cell proliferation. Research on triptolide in A375 cells demonstrated that treatment for 48 hours with 10 nM, 20 nM, and 30 nM led to an accumulation of cells in the S phase, with percentages increasing to 13.2%, 30.5%, and 40.8%, respectively, compared to 10.1% in control cells[4]. Concurrently, a decrease in the G0/G1 phase population was observed[4]. This indicates that this compound can halt DNA replication, preventing cancer cells from dividing.

Key Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are orchestrated through its interaction with a complex network of intracellular signaling pathways.

CaMKKβ-AMPK Signaling Pathway

This compound can induce cellular stress, leading to an increase in intracellular calcium levels. This activates Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of cellular energy homeostasis and can trigger downstream events that contribute to cytotoxicity.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway. In the absence of Wnt signaling, a "destruction complex" including GSK3β phosphorylates β-catenin, targeting it for degradation[5]. This compound can interfere with this pathway, although the precise mechanism is still under investigation. One study on the related compound triptonide showed that it inhibits Wnt/β-catenin signaling downstream of GSK3β[5].

GSK3β, PKC, and PAK Signaling